molecular formula C12H12N2O2 B169627 ethyl 5-phenyl-1H-imidazole-2-carboxylate CAS No. 130493-12-8

ethyl 5-phenyl-1H-imidazole-2-carboxylate

Cat. No.: B169627
CAS No.: 130493-12-8
M. Wt: 216.24 g/mol
InChI Key: DNBIUWPIJOWUEU-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-phenyl-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl glyoxalate with phenylhydrazine to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications for pharmaceutical or industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-phenyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

Ethyl 5-phenyl-1H-imidazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-phenyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

  • Ethyl 4-phenyl-1H-imidazole-2-carboxylate
  • Methyl 5-phenyl-1H-imidazole-2-carboxylate
  • Ethyl 5-(4-methylphenyl)-1H-imidazole-2-carboxylate

Uniqueness: this compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

ethyl 5-phenyl-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-13-8-10(14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBIUWPIJOWUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564991
Record name Ethyl 5-phenyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130493-12-8
Record name Ethyl 5-phenyl-1H-imidazole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130493-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-phenyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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